molecular formula C16H20O4 B1348927 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 51757-47-2

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1348927
CAS RN: 51757-47-2
M. Wt: 276.33 g/mol
InChI Key: SIYYOHROEIZBBC-UHFFFAOYSA-N
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Description

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ADM-2,2-DMD) is a cyclic diketone molecule that has recently been the subject of considerable scientific research. It is a versatile compound with a variety of applications, ranging from its use as an organic synthesis reagent to its potential therapeutic use in medicine.

properties

IUPAC Name

5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYYOHROEIZBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352430
Record name 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

51757-47-2
Record name 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As a compound containing both carboxylic acid and hydroxyl group, deoxycholic acid (Compound I, Aldrich reagent) and lithocholic acid (Compound J, Aldrich reagent) were employed. 1-adamantane carboxylic acid was oxidized by making use of an aqueous solution of potassium permanganate, and then mixed with an aqueous solution of sodium hydroxide to synthesized adamantane 1-carboxylic acid 3-ol (Compound K).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Q & A

A: Potentially, yes. The adamantyl group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could serve as a pendant group, similar to the ones described in the paper []. The dioxane dione moiety offers potential sites for further functionalization and could be utilized to connect the adamantyl group to a polymeric backbone.

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